molecular formula C14H21N3O3S B11039337 N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide

N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide

Cat. No.: B11039337
M. Wt: 311.40 g/mol
InChI Key: FBIPHFNVHACTJG-UHFFFAOYSA-N
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Description

N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[6-(piperidin-4-yloxy)pyridin-3-YL]cyclopropanesulfonamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

N-methyl-N-(6-piperidin-4-yloxypyridin-3-yl)cyclopropanesulfonamide

InChI

InChI=1S/C14H21N3O3S/c1-17(21(18,19)13-3-4-13)11-2-5-14(16-10-11)20-12-6-8-15-9-7-12/h2,5,10,12-13,15H,3-4,6-9H2,1H3

InChI Key

FBIPHFNVHACTJG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CN=C(C=C1)OC2CCNCC2)S(=O)(=O)C3CC3

Origin of Product

United States

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